molecular formula C20H19ClN4O4S B2932422 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 897620-85-8

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2932422
CAS RN: 897620-85-8
M. Wt: 446.91
InChI Key: KJEKUSVZEPAQEM-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CT-707, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and has the potential to become an effective therapeutic agent for cancer patients.

Scientific Research Applications

Molecular Structure and Crystallography

  • The crystal structure of a related chlorophenyl-containing acetamide demonstrated how chlorophenyl and thiazole rings orient and interact within the molecule, highlighting the potential for designing molecules with specific physical properties for material science applications (Saravanan et al., 2016).

Anticancer Applications

  • Novel acetamide derivatives, including those with chlorophenyl and thiazole components, have been synthesized and evaluated for their anticancer properties. One study found that a compound with a 4-chloro moiety exhibited significant cytotoxic effects against human cancer cell lines, suggesting a potential application in cancer therapy (Toolabi et al., 2022).

Antibacterial and Antifungal Activities

  • Research into derivatives of thiazolyl acetamide structures has demonstrated antibacterial and antifungal properties. These compounds were synthesized and tested against various microorganisms, indicating their utility in developing new antimicrobial agents (Patel et al., 2006).

Antioxidant Properties

  • Thiazole acetamide derivatives have also been investigated for their antioxidant activity. One study synthesized a series of compounds and evaluated them for their ability to scavenge free radicals, suggesting potential applications in combating oxidative stress-related diseases (Reddy et al., 2015).

Enzyme Inhibition for Therapeutic Applications

  • The inhibition of specific enzymes, such as urease, by acetamide derivatives points to their therapeutic potential in treating conditions like ulcers and infections caused by urease-producing pathogens (Gull et al., 2016).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-28-16-8-7-14(9-17(16)29-2)22-18(26)10-15-11-30-20(24-15)25-19(27)23-13-5-3-12(21)4-6-13/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEKUSVZEPAQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

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